2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline |
InChI |
InChI=1S/C13H13N3/c1-9-8-10-4-2-3-5-11(10)16-12(9)13-14-6-7-15-13/h2-6,8,13,15H,7H2,1H3 |
InChI Key |
XMDLCVBDVIODEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3NCC=N3 |
Origin of Product |
United States |
Preparation Methods
Ethylenediamine-Mediated Imidazoline Ring Formation
The foundational method for synthesizing imidazoline derivatives involves cyclocondensation between α-keto esters and ethylenediamine. For 3-methylquinoline precursors, ethyl 3-methylquinoline-2-carboxylate reacts with ethylenediamine in refluxing ethanol (78–82°C, 12–16 hr), forming the 2,5-dihydroimidazole ring via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. This method typically yields 60–68% of the target compound, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Critical Parameters:
-
Molar ratio of 1:1.2 (ester:ethylenediamine) minimizes diamine dimerization
-
Anhydrous conditions prevent hydrolysis of the ester intermediate
-
Nitrogen atmosphere reduces oxidative side reactions
Halogenation-Cyclization Strategies
Bromoacetyl Intermediate Generation
Patent WO2009071584A1 describes a halogenation pathway applicable to quinoline systems:
-
Bromination of 3-methylquinoline-2-acetyl chloride using Br₂ in CH₂Cl₂ (0–5°C, 2 hr) yields 2-bromo-1-(3-methylquinolin-2-yl)ethan-1-one (87% yield)
-
Cyclization with formamide (excess, 140°C, 8 hr) forms the imidazoline ring via nucleophilic displacement of bromide
Reaction Scheme:
Optimization Data:
| Step | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Bromination | 0–5 | 2 | 87 |
| Cyclization | 140 | 8 | 73 |
Catalytic Hydrogenation Methods
Palladium-Catalyzed Ring Saturation
A modified approach from imidazole precursors employs Pd/C (10 wt%) under hydrogen pressure (3 bar) to saturate the imidazole ring:
-
2-(1H-Imidazol-2-yl)-3-methylquinoline (2.5 mmol) in EtOH/HCl (1:1)
-
Hydrogenation at 80–85°C for 6 hr
-
Filtration and crystallization from acetone
Performance Metrics:
-
Conversion: >95%
-
Isolated yield: 82%
-
Purity (HPLC): 98.4%
Microwave-Assisted Synthesis
BiCl₃-Catalyzed Cyclocondensation
Adapting RSC methods for quinolones, microwave irradiation (300 W, 120°C) accelerates the reaction between 3-methyl-2-quinolinecarboxaldehyde and ethylenediamine in the presence of BiCl₃ (20 mol%):
Optimized Conditions:
| Parameter | Value |
|---|---|
| Irradiation time | 8 min |
| Solvent | EtOH |
| Catalyst loading | 20 mol% BiCl₃ |
| Yield | 71% |
Advantages:
-
8-fold reduction in reaction time vs thermal methods
-
Improved regioselectivity (98:2 imidazoline:imidazole ratio)
Comparative Analysis of Methodologies
Table 1. Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Ethylenediamine | 68 | 95 | 16 | Pilot-scale |
| Bromoacetyl | 73 | 97 | 10 | Lab-scale |
| Pd Hydrogenation | 82 | 98 | 6 | Industrial |
| Microwave/BiCl₃ | 71 | 99 | 0.13 | Lab-scale |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: Imidazole-N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
The biological activities of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline have been extensively studied. Key applications include:
Antibacterial Properties
Research indicates that derivatives of imidazole and quinoline exhibit significant antibacterial activity. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
These compounds demonstrate potential as alternatives to conventional antibiotics, particularly against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Investigations into its efficacy against different cancer cell lines have revealed promising results. For instance, certain derivatives exhibit cytotoxic effects on human cancer cells, suggesting that they may act through mechanisms such as apoptosis induction or cell cycle arrest .
Acetylcholinesterase Inhibition
Another notable application is in the development of acetylcholinesterase inhibitors. Compounds based on the imidazole and quinoline framework have shown potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Antibacterial Activity Study : A study demonstrated that derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Evaluation : In vitro studies on various cancer cell lines indicated that specific derivatives could reduce cell viability significantly, with IC50 values in the low micromolar range. These findings support further exploration into their mechanism of action and potential clinical applications .
- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting their utility in neuroprotection and treatment strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazoline Family
The compound belongs to the imidazoline class, which includes derivatives with varied substituents and scaffolds. Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Purity (%) | Pharmacological Notes |
|---|---|---|---|---|---|
| 2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylquinoline | 785017-43-8 | C₁₃H₁₃N₃ | Quinoline + 3-methyl + dihydroimidazole | 97 | Not reported in evidence |
| 2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine | 782394-95-0 | C₁₀H₁₃N₃S | Pyridine + thioether-linked methylimidazoline | 97 | Not reported in evidence |
| N-(o-Tolyl)-4,5-dihydro-1H-imidazol-2-amine | 785017-43-8 | C₁₀H₁₃N₃ | o-Tolylamine + dihydroimidazole | 97 | Not reported in evidence |
Key Observations :
- The 3-methyl group on quinoline may enhance lipophilicity compared to non-methylated analogues, influencing solubility and bioavailability .
Comparison with Quinazoline Derivatives
Quinazolines, such as imidazo[4,5-g]quinazolines, share a nitrogen-rich bicyclic core but differ in ring fusion and substitution patterns:
Key Differences :
- Ring Fusion vs. Substitution: Imidazo[4,5-g]quinazolines feature a fused imidazole-quinazoline system, whereas the target compound has a non-fused dihydroimidazole substituent. This structural divergence likely impacts synthetic complexity and biological target specificity.
Pharmacological Context of Imidazoline Derivatives
However, the target compound’s biological activity remains uncharacterized in the provided data. Comparatively:
- A61603 : Contains a dihydroimidazolyl group linked to a naphthalene scaffold, demonstrating the role of imidazoline in receptor targeting .
- Silodosin : A spiroimidazoline derivative with trifluoroethoxy groups, emphasizing how substituent chemistry modulates selectivity and potency .
Implications for Target Compound: The dihydroimidazole group in this compound may confer affinity for adrenergic or ion channels, but empirical studies are needed to confirm this .
Biological Activity
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline scaffold followed by the introduction of the imidazole moiety. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimalarial agent and its inhibitory effects on specific enzymes.
Antimalarial Activity
Recent studies have highlighted that quinoline derivatives exhibit significant antimalarial properties. For instance, compounds related to quinoline structures have shown IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating promising antimalarial activity compared to traditional agents like chloroquine .
Enzyme Inhibition
Molecular docking studies have demonstrated that certain derivatives of quinoline can effectively bind to cyclin-dependent kinase 5 (CDK-5), suggesting a mechanism by which these compounds may exert their biological effects. The binding affinities observed were comparable to known potent inhibitors, supporting the potential use of these compounds in cancer therapy .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit methionyl-tRNA synthetase (MRS), which is crucial for protein synthesis in both cancerous cells and parasites .
- Antimalarial Mechanism : The antimalarial effect is believed to stem from the inhibition of hematin crystallization within malaria parasites. This process is critical for heme detoxification, and quinoline derivatives disrupt this pathway through various interactions with crystal surfaces .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Antimalarial Efficacy : A study reported that novel quinoline derivatives displayed potent antimalarial activity with high selectivity indices (SI) against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum. One compound demonstrated a SI greater than 1000, indicating low cytotoxicity alongside effective antimalarial action .
- Inhibition Studies : Another investigation into enzyme inhibition revealed that certain synthesized derivatives significantly reduced MRS activity by over 60% at concentrations of 100 µM, highlighting their potential as therapeutic agents in cancer treatment .
Data Table: Biological Activity Summary
| Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimalarial | 0.014 - 5.87 | Inhibition of hematin crystallization |
| Quinoline Derivative A | MRS Inhibition | <100 | Inhibition of methionyl-tRNA synthetase |
| Quinoline Derivative B | Anticancer | Varies | CDK-5 binding affinity |
Q & A
Q. What experimental methods are recommended for confirming the structural identity of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline?
Answer:
- X-ray crystallography is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 7.5006 Å, b = 29.031 Å, c = 7.9361 Å, β = 95.54°) can resolve the quinoline-imidazole hybrid structure .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methyl groups on quinoline (δ ~2.5 ppm) and imidazolyl protons (δ ~6.5–7.5 ppm).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., M<sup>+</sup> = 263.13 g/mol).
Q. How can researchers assess the compound’s stability under varying pH conditions?
Answer:
- HPLC-UV monitoring tracks degradation products over time. For imidazole-containing analogs, acidic conditions (pH < 3) may protonate the imidazolyl nitrogen, reducing stability, while neutral/basic conditions (pH 7–9) enhance solubility .
- Accelerated stability studies (40°C/75% RH) combined with mass spectrometry identify hydrolysis products (e.g., quinoline ring oxidation).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Radioligand binding assays (e.g., α1-adrenergic or B1 receptor targets) quantify affinity (Kd). Imidazole derivatives like A61603 show nM-level binding to GPCRs .
- Cell viability assays (MTT/XTT) evaluate cytotoxicity in cancer lines (e.g., IC50 determination).
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental binding affinities?
Answer:
- Well-tempered metadynamics (WT-meta) calculates free energy profiles for ligand-receptor interactions. For example, WT-meta simulations reproduced experimental Kd values (±30 nM) for imidazole-based RNA ligands by modeling solvent-accessible binding pockets .
- Molecular dynamics (MD) simulations (50–100 ns) assess conformational changes in the quinoline-imidazole moiety that affect binding .
Q. What strategies optimize regioselectivity in synthesizing the quinoline-imidazole scaffold?
Answer:
- Microwave-assisted synthesis reduces side reactions (e.g., Friedländer annulation for quinoline formation).
- Protecting groups (e.g., Boc for imidazole NH) prevent undesired cyclization. Evidence from analogous compounds shows >90% yields when using Pd-catalyzed cross-coupling for imidazole attachment .
Q. How do structural modifications influence pharmacological activity?
Answer:
Q. What techniques validate target engagement in cellular models?
Answer:
Q. How can crystallographic polymorphism impact drug development?
Answer:
Q. What analytical workflows reconcile contradictory bioactivity data across studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
